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molecular formula C6H3F2NO2 B149031 3,4-Difluoronitrobenzene CAS No. 369-34-6

3,4-Difluoronitrobenzene

Cat. No. B149031
M. Wt: 159.09 g/mol
InChI Key: RUBQQRMAWLSCCJ-UHFFFAOYSA-N
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Patent
US04229365

Procedure details

1,500 parts of 3-chloro-4-fluoronitrobenzene, 25 parts of cesium fluoride and 1,000 parts of potassium fluoride are heated in 1,500 parts of tetramethylenesulfone for 16 hours at 230° C. The mixture is worked up as described in Example 1(a). 139 parts (10.3% of theory) of 3,4-difluoronitrobenzene of boiling point 54° C./1 mm Hg are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8].[F-:12].[Cs+].[F-].[K+].C1S(=O)(=O)CCC1>>[F:12][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCS1(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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